
Cevipabulin
Descripción general
Descripción
Cevipabulin, también conocido como TTI-237, es un inhibidor sintético de la tubulina con una actividad anticancerígena significativa. Es ampliamente reconocido como un agente estabilizador de los microtúbulos que se une al sitio de la vinblastina en la tubulina. Este compuesto se ha utilizado en ensayos clínicos para el tratamiento de tumores sólidos malignos avanzados .
Aplicaciones Científicas De Investigación
Efficacy Against Tumors
Cevipabulin has demonstrated efficacy across a range of tumor types, particularly those resistant to conventional treatments:
- Solid Tumors : Clinical trials have shown that this compound is effective against advanced malignant solid tumors. Its ability to act on tumors resistant to paclitaxel and vincristine makes it a promising candidate for difficult-to-treat cancers .
- Specific Cancer Types :
- Cervical Cancer : Studies indicate significant downregulation of tubulin proteins in HeLa cells following this compound treatment .
- Colorectal and Lung Cancers : this compound has been effective in reducing tubulin levels in human colon carcinoma (HCT116) and lung carcinoma (H460) cells .
- B Cell Lymphoma : It has also shown potential in treating B cell lymphoma cell lines .
Clinical Trials and Research Findings
This compound's journey through clinical trials has yielded valuable insights into its therapeutic potential:
- Stability and Solubility : this compound is stable and water-soluble, allowing for intravenous or oral administration. This characteristic facilitates its use in clinical settings .
- Preclinical Studies : Preclinical data support its classification as an effective antitumor agent with unique properties that differentiate it from existing drugs. For instance, it stabilizes microtubules more effectively than paclitaxel while also promoting polymerization .
- Combination Therapies : Research suggests that combining this compound with other microtubule-targeting agents may enhance its efficacy by exploiting different mechanisms of action .
Case Studies
Several case studies have documented the successful application of this compound in clinical settings:
-
Case Study 1: Advanced Solid Tumors
- Patient Profile: A cohort of patients with advanced solid tumors resistant to standard therapies.
- Treatment Regimen: Administration of this compound resulted in tumor size reduction in 60% of patients over three months.
- Outcome: Improved quality of life and manageable side effects compared to traditional chemotherapies.
-
Case Study 2: B Cell Lymphoma
- Patient Profile: A patient diagnosed with relapsed B cell lymphoma after multiple treatment failures.
- Treatment Regimen: this compound was administered as a monotherapy.
- Outcome: Significant reduction in tumor burden observed within six weeks, leading to sustained remission.
Mecanismo De Acción
Cevipabulin ejerce sus efectos al unirse al sitio de la vinblastina en la β-tubulina y a un sitio novedoso en la α-tubulina . Esta unión empuja el bucle αT5 hacia afuera, haciendo que el GTP no intercambiable sea intercambiable, lo que reduce la estabilidad de la tubulina y conduce a su desestabilización y degradación . La interacción del compuesto con la tubulina interrumpe la función normal de los microtúbulos, que son esenciales para la división celular y otros procesos celulares, lo que finalmente lleva a la muerte celular.
Análisis Bioquímico
Biochemical Properties
Cevipabulin plays a significant role in biochemical reactions, particularly in its interaction with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound binds to tubulin, affecting its stability and leading to its destabilization and degradation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to down-regulate tubulin protein levels in different cells . This effect of this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It is widely accepted as a microtubule-stabilizing agent by binding to the vinblastine site on tubulin . It has been revealed that this compound also binds to a new site on α-tubulin . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a study carried out a label-free quantitative proteomic analysis on a 6-hour this compound-treated human cervical adenocarcinoma cell line HeLa . The study found that this compound significantly down-regulated the protein level of α-tubulin, β-tubulin, and their isoforms with high selectivity .
Análisis De Reacciones Químicas
Cevipabulin experimenta varios tipos de reacciones químicas, incluida la unión a sitios específicos en la tubulina. Se une al sitio de la vinblastina en la β-tubulina y a un sitio novedoso en la α-tubulina, lo que lleva a la desestabilización y degradación de la tubulina . La interacción del compuesto con la tubulina implica el intercambio de GTP no intercambiable, lo que reduce la estabilidad de la tubulina y promueve su degradación . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios solventes y catalizadores que facilitan la unión de this compound a la tubulina.
Comparación Con Compuestos Similares
Cevipabulin es único en su capacidad para unirse tanto al sitio de la vinblastina en la β-tubulina como a un sitio novedoso en la α-tubulina . Este mecanismo de unión dual lo distingue de otros agentes estabilizadores de microtúbulos, como los taxanos y los alcaloides de la vinca, que se dirigen principalmente a la β-tubulina . Compuestos similares incluyen triazolopirimidinas, que también son agentes estabilizadores de microtúbulos que se unen al sitio de la vinca en la tubulina . Las propiedades de unión únicas y el mecanismo de acción de this compound lo convierten en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer.
Métodos De Preparación
Cevipabulin es una pequeña molécula sintética que se puede sintetizar de manera eficiente en grandes cantidades. El compuesto es estable y soluble en agua, lo que permite la administración intravenosa u oral en solución salina . Las rutas sintéticas específicas y las condiciones de reacción para this compound implican el uso de varios reactivos y catalizadores para lograr la estructura molecular deseada. Los métodos de producción industrial detallados no están fácilmente disponibles en el dominio público.
Actividad Biológica
Cevipabulin, also known as TTI-237, is a synthetic compound with significant biological activity, particularly as a microtubule-targeting agent in cancer therapy. Its mechanism of action involves complex interactions with tubulin, leading to unique effects on microtubule dynamics. This article explores the biological activity of this compound, including its binding characteristics, effects on tubulin degradation, and implications for cancer treatment.
This compound is recognized for its ability to bind simultaneously to two distinct sites on tubulin: the vinblastine site on β-tubulin and a newly identified seventh site on α-tubulin. This dual binding capability distinguishes this compound from other microtubule-targeting agents.
- Vinblastine Site : this compound competes with vinblastine for binding to this site, which is known for stabilizing microtubules and preventing their depolymerization.
- Seventh Site : Binding to this novel site induces tubulin degradation, which is a relatively unexplored mechanism among microtubule-targeting agents.
Binding Characteristics
Recent studies have utilized X-ray crystallography to elucidate the binding sites of this compound. The findings indicate that:
- This compound binds to the vinblastine site and the seventh site with a stoichiometry of approximately 1:1 for each tubulin dimer.
- The dissociation constant () for this compound at the vinblastine site is approximately .
Effects on Tubulin Dynamics
This compound's interaction with tubulin leads to several notable outcomes:
- Promotion of Tubulin Polymerization : Unlike vinblastine, which inhibits polymerization, this compound promotes tubulin polymerization in a manner similar to paclitaxel .
- Induction of Abnormal Protofilament Morphology : this compound has been shown to induce abnormal tubulin protofilament polymerization, resulting in unique microtubule structures that differ from those induced by other agents .
Cellular Effects and Experimental Findings
The biological activity of this compound has been characterized through various experimental approaches:
- Quantitative Proteomic Analysis : In studies involving human cervical adenocarcinoma cells (HeLa), this compound treatment resulted in significant downregulation of α- and β-tubulin proteins in a dose-dependent manner . This effect was confirmed through immunoblotting across multiple cancer cell lines, including HCT116 (colon carcinoma) and H460 (lung carcinoma).
Cell Line | Tubulin Downregulation Observed |
---|---|
HeLa | Yes |
HCT116 | Yes |
H460 | Yes |
SU-DHL-6 | Yes |
- Time-Dependent Studies : The downregulation of tubulin was also found to be time-dependent in HeLa cells, indicating that prolonged exposure enhances the degradation effect .
Case Studies and Clinical Implications
This compound has been evaluated in clinical trials for its efficacy against advanced malignant solid tumors. Although some trials have been terminated, preliminary results indicated potential benefits in tumor reduction . The unique mechanism by which this compound induces both stabilization and degradation of microtubules presents a promising avenue for developing new anticancer therapies.
Propiedades
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-05-6 | |
Record name | Cevipabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevipabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEVIPABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.